molecular formula C34H32N2Na2O8S2 B12381585 C.I. Acid green 27

C.I. Acid green 27

Cat. No.: B12381585
M. Wt: 706.7 g/mol
InChI Key: BOXAUJCFZBSNKZ-UHFFFAOYSA-L
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Description

C.I. Acid Green 27, also known as Acid Green 27, is an organic synthetic dye. It is commonly used in the textile industry for dyeing silk, wool, and nylon fabrics. The compound is known for its vibrant green color and is often used in various industrial applications due to its excellent dyeing properties .

Preparation Methods

C.I. Acid Green 27 is synthesized using 1,4-dihydroxyanthraquinone and 4-n-butylaniline as starting materials. The synthesis involves the partial reduction of 1,4-dihydroxyanthraquinone using zinc powder and hydrochloric acid, followed by condensation with 4-n-butylaniline. The resulting product is then oxidized and sulfonated to obtain the final compound. The industrial production process includes neutralization, filtration, drying, and pulverization to yield the finished product .

Chemical Reactions Analysis

C.I. Acid Green 27 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The dye can undergo substitution reactions, where certain functional groups are replaced by others. Common reagents used in these reactions include zinc powder, hydrochloric acid, and various oxidizing agents. .

Scientific Research Applications

C.I. Acid Green 27 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of C.I. Acid Green 27 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding results in the visualization of cellular components in biological staining techniques. The dye’s molecular structure allows it to interact with various pathways, making it useful in different scientific applications .

Comparison with Similar Compounds

C.I. Acid Green 27 is unique compared to other similar compounds due to its specific dyeing properties and vibrant green color. Similar compounds include:

Properties

Molecular Formula

C34H32N2Na2O8S2

Molecular Weight

706.7 g/mol

IUPAC Name

disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

InChI

InChI=1S/C34H34N2O8S2.2Na/c1-3-5-9-21-13-15-25(29(19-21)45(39,40)41)35-27-17-18-28(32-31(27)33(37)23-11-7-8-12-24(23)34(32)38)36-26-16-14-22(10-6-4-2)20-30(26)46(42,43)44;;/h7-8,11-20,35-36H,3-6,9-10H2,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

BOXAUJCFZBSNKZ-UHFFFAOYSA-L

Canonical SMILES

CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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